Welcome to the BenchChem Online Store!
molecular formula C12H12N2 B8661296 1,1-Bis(2-pyridyl)ethane

1,1-Bis(2-pyridyl)ethane

Cat. No. B8661296
M. Wt: 184.24 g/mol
InChI Key: CHWJBMPGMPUBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778512B2

Procedure details

58.0 g (540 mmol) of 2-ethylpyridin were dissolved in 550 ml tetrahydrofurane and cooled to −80° C. 200 ml (540 mmol) of butyl lithium (2.7 M in heptane) were added over a period of thirty minutes. After stirring at −20° C. for two hours 26.3 g (270 mmol) of 2-fluoropyridine were added. The mixture was stirred under reflux for thirty minutes, then cooled and poured on 500 ml ice. The layers were separated and the aqueous layer was extracted with 200 ml dichloromethane. The combined organic layers were dried with sodium sulphate and concentrated under reduced pressure. The oily residue was distilled under reduced pressure to yield 39.8 g (80%) of yellow oil that was used in the next synthesis without further purification.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
26.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].C([Li])CCC.F[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1>O1CCCC1>[CH:1]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
C(C)C1=NC=CC=C1
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
26.3 g
Type
reactant
Smiles
FC1=NC=CC=C1
Step Four
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 200 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C1=NC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.